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molecular formula C9H12O B158103 2,5-Dimethylanisole CAS No. 1706-11-2

2,5-Dimethylanisole

Cat. No. B158103
M. Wt: 136.19 g/mol
InChI Key: SJZAUIVYZWPNAS-UHFFFAOYSA-N
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Patent
US06323373B1

Procedure details

Bromine (291.5 g, 1835 mmol) was added dropwise to a mixture of 2,5-dimethylanisole (250 g, 1835 mmol) and Fe powder (3.25 g) while stirring. The commencement of the reaction could be observed by means of the evolution of gas. The remaining bromine was then added dropwise over a period of 30-40 minutes at room temperature while cooling on a water bath. The reaction mixture was stirred further for about 4 hours. The solution was subsequently separated from the Fe powder, a little chloroform was added and the mixture was shaken with water, leading to the solution becoming lighter in color. After shaking with 50 ml of saturated aqueous Na2SO3 solution, the solution had become completely decolorized. It was shaken once more with dilute aqueous NaOH and twice with H2O and, after drying, the solvent was taken off. The crude product was fractionally distilled under reduced pressure.
Quantity
291.5 g
Type
reactant
Reaction Step One
Quantity
250 g
Type
reactant
Reaction Step One
Name
Quantity
3.25 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1]Br.[CH3:3][C:4]1[CH:9]=[CH:8][C:7]([CH3:10])=[CH:6][C:5]=1[O:11][CH3:12]>[Fe]>[Br:1][C:8]1[C:7]([CH3:10])=[CH:6][C:5]([O:11][CH3:12])=[C:4]([CH3:3])[CH:9]=1

Inputs

Step One
Name
Quantity
291.5 g
Type
reactant
Smiles
BrBr
Name
Quantity
250 g
Type
reactant
Smiles
CC1=C(C=C(C=C1)C)OC
Name
Quantity
3.25 g
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The commencement of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
while cooling on a water bath
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred further for about 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The solution was subsequently separated from the Fe powder
ADDITION
Type
ADDITION
Details
a little chloroform was added
STIRRING
Type
STIRRING
Details
the mixture was shaken with water
STIRRING
Type
STIRRING
Details
After shaking with 50 ml of saturated aqueous Na2SO3 solution
STIRRING
Type
STIRRING
Details
It was shaken once more with dilute aqueous NaOH and twice with H2O
CUSTOM
Type
CUSTOM
Details
after drying
DISTILLATION
Type
DISTILLATION
Details
The crude product was fractionally distilled under reduced pressure

Outcomes

Product
Name
Type
Smiles
BrC1=CC(=C(C=C1C)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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